molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No. B3026836
M. Wt: 267.71
InChI Key: DTPDTZKIIYSQPO-UHFFFAOYSA-N
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Patent
US08883806B2

Procedure details

To a oven dried 2 L 4-neck round bottom flask equipped with overhead stirring, septa, thermocouple, 500 mL addition funnel and nitrogen inlet was charged sodium hydride (NaH, 60 wt %, 29.7 g, 0.742 mol, 1.34 equiv) and anhydrous tetrahydrofuran (THF, 400 mL, 5.0 mol) and the resulting mixture was cooled to 0-3° C. To a oven dried 1 L round bottom flask was charged 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 85.0 g, 0.553 mol) and tetrahydrofuran (600 mL, 7.0 mol) resulting in a slurry. This resulting slurry was then portion wise added to the suspension of sodium hydride in THF via large bore canula over 27 minutes at 0-5° C. The resulting solution was heterogeneous and green in color. Following the addition, the cold bath was removed and the mixture was gradually warmed to room temperature and allowed to stir at room temperature for 1 hour before being cooled to 0-5° C. Chloromethyl pivalate (pivaloyloxymethyl chloride, POM-Cl, 103 ml, 0.692 mol, 1.25 equiv) was added portion wise into the reaction mixture over 25 minutes via syringe with stirring at 0-5° C. The addition of chloromethyl pivalate (POM-Cl) was mildly exothermic and the reaction temperature went to as high as 14° C. After addition of chloromethyl pivalate (POM-Cl), the cooling bath was removed and the reaction mixture was allowed to return to room temperature and stirred at room temperature for overnight. When the reaction was deemed complete after about 16 hours, the reaction was quenched with 20% aqueous brine (250 mL) and ethyl acetate (250 mL) producing a slurry. Additional amount of water (250 mL) was added until the mixture becomes a homogeneous solution. The two layers were separated and the aqueous layer was extracted with ethyl acetate (250 mL). The combined organic fractions were dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (SiO2, 10% to 15% ethyl acetate/hexane gradient elution) to afford the desired product as yellow, crystalline solids (155 g). The combined solids were treated with hexanes (750 mL) and the resulting slurry was warmed to 55° C. to produce a homogeneous solution. The resulting solution was then gradually cooled to room temperature and stirred at room temperature for overnight before being cooled to 0-5° C. for 2 h. The solids were collected by filtration, washed with pre-cooled hexanes (2×30 mL), dried in vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (3f, 134.9 g, 148.0 g theoretical, 91% yield) as white solids. For 3f: 1H NMR (DMSO-d6, 400 MHz) δ ppm 8.71 (s, 1H), 7.83 (d, 1H, J=3.7 Hz), 6.73 (d, 1H, J=3.8 Hz), 6.23 (s 2H), 1.06 (s, 9H); 13C NMR (DMSO-d6, 100 MHz) δ ppm 176.9, 151.2, 151.1, 151.0, 131.6, 117.1, 99.9, 66.9, 38.3, 26.5; C12H14ClN3O2 (MW, 267.71), LCMS (EI) m/e 268/270 (M++H).
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
103 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:9]=[CH:8][NH:7][C:6]2=[N:10][CH:11]=[CH:12][C:5]=12.[C:13]([O:19][CH2:20]Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].O>O1CCCC1>[C:13]([O:19][CH2:20][N:10]1[C:6]2[N:7]=[CH:8][N:9]=[C:4]([Cl:3])[C:5]=2[CH:12]=[CH:11]1)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
ClC1=C2C(NC=N1)=NC=C2
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
103 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Seven
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a oven dried 2 L 4-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with overhead stirring
ADDITION
Type
ADDITION
Details
thermocouple, 500 mL addition funnel and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
To a oven dried 1 L round bottom flask
CUSTOM
Type
CUSTOM
Details
resulting in a slurry
CUSTOM
Type
CUSTOM
Details
over 27 minutes
Duration
27 min
CUSTOM
Type
CUSTOM
Details
at 0-5° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 0-5° C
STIRRING
Type
STIRRING
Details
with stirring at 0-5° C
CUSTOM
Type
CUSTOM
Details
went to as high as 14° C
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to return to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
When the reaction was deemed complete after about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 20% aqueous brine (250 mL) and ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
producing a slurry
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, 10% to 15% ethyl acetate/hexane gradient elution)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 155 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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